Ethyl 2-acetyl-5-cyanopent-2-enoate
Description
Ethyl 2-acetyl-5-cyanopent-2-enoate is a multifunctional α,β-unsaturated ester containing an acetyl group at the 2-position and a cyano group at the 5-position.
Properties
CAS No. |
64171-84-2 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-cyanopent-2-enoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9(8(2)12)6-4-5-7-11/h6H,3-5H2,1-2H3 |
InChI Key |
RQXYGMMLLDDHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC#N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-cyanopent-2-enoate can be synthesized through various methods. One common method involves the reaction of α,β-unsaturated acetals with cyanoacetate, catalyzed by ruthenium complexes . The reaction conditions typically include the use of [RuHCl(CO)(PPh₃)₃] as a catalyst, which facilitates the coupling reaction between the acetals and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions. For example, the reaction of aryl amines with ethyl cyanoacetate without solvent at elevated temperatures can yield cyanoacetanilides, which are precursors to this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-cyanopent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-5-cyanopent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5-cyanopent-2-enoate involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can undergo nucleophilic addition to form intermediates that further react to yield the final products . The pathways involved often include the activation of carbonyl groups and the formation of enolate ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with ethyl 2-acetyl-5-cyanopent-2-enoate, enabling comparative analysis:
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structure: Features a pent-2-ynoate backbone with ethoxycarbonyloxy and diphenyl substituents at the 5-position .
- Crystallography :
- Reactivity: The electron-deficient alkyne may undergo nucleophilic additions, contrasting with the enoate system in the target compound.
Ethyl 2-Acetylheptanoate
- Structure: A saturated ester with an acetyl group at the 2-position and a linear heptanoate chain .
Ethyl 2-Phenylacetoacetate
- Structure : A β-ketoester with a phenyl group at the α-position .
- Applications: Precursor in amphetamine synthesis; reactive β-ketoester moiety enables keto-enol tautomerism and condensation reactions .
- Key Difference: The cyano group in the target compound enhances electrophilicity compared to the phenyl group here.
Ethyl 2-Acetyl-5-oxo-3,5-diphenylpentanoate
- Structure: Contains acetyl, oxo, and diphenyl groups; the 5-oxo group may facilitate keto-enol reactivity .
- Hypothetical Comparison: The cyano group in the target compound would confer stronger electron-withdrawing effects than the oxo group, altering conjugation and reactivity.
Comparative Data Table
Research Findings and Implications
- Crystallographic Trends: Ethyl pent-2-ynoate derivatives (e.g., ) exhibit structural disorder and weak intermolecular interactions, suggesting that the target compound’s cyano group might induce similar or more pronounced packing effects.
- Reactivity: The cyano group in the target compound could enhance electrophilicity compared to phenyl or oxo substituents, favoring Michael additions or cyclizations .
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